molecular formula C11H17IN2O B120339 (Phenylcarbamylmethyl)-trimethylammonium iodide CAS No. 22913-17-3

(Phenylcarbamylmethyl)-trimethylammonium iodide

Cat. No. B120339
CAS RN: 22913-17-3
M. Wt: 320.17 g/mol
InChI Key: CCPHDQUNJSJNQK-UHFFFAOYSA-N
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Description

Trimethylammonium iodide compounds are generally quaternary ammonium salts. They typically consist of a central nitrogen atom surrounded by three methyl groups and one larger organic group .


Molecular Structure Analysis

The molecular structure of trimethylammonium iodide compounds is typically tetrahedral around the nitrogen atom . The iodide ion is usually a counterion that balances the positive charge on the nitrogen .


Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, iodomethane, a related compound, is a dense, colorless, volatile liquid .

Scientific Research Applications

1. Use in α-Methylation of Aryl Ketones

Phenyl trimethylammonium iodide (PhMe3NI) is employed as a methylating agent for introducing a CH3 group in the α-position to a carbonyl group. This regioselective method is characterized by its nonvolatility, noncancerogenic properties, ease of handling, and yields up to 85% (Templ & Schnürch, 2022).

2. Application in N-Methylation of Amides and Indoles

Phenyl trimethylammonium iodide is used for monoselective N-methylation of amides, indoles, and related compounds. The method is noted for its high yields (up to 99%), high functional group tolerance, and especially its excellent monoselectivity for amides, making it attractive for late-stage methylation of bioactive compounds (Templ et al., 2022).

3. Synthesis of Arylstannanes from Arylamines

Arylamines are converted into aryltrimethylammonium salts, which react with sodium trimethylstannide in liquid ammonia to afford aryltrimethylstannanes. This process is efficient and yields products in good to excellent yields, demonstrating a versatile method for synthesizing arylstannanes (Chopa et al., 2001).

4. Use in Photoinduced Alkaline pH-Jump Experiments

The triphenylmethane leucohydroxide salt 4-(dimethylamino)-4 ′ -(trimethylammonium) triphenylmethanol iodide is utilized as a photoactivatable caged hydroxide to rapidly increase the pH of a neutral aqueous solution on the nanosecond time scale. This application is significant for studying proton transfer reactions (Abbruzzetti et al., 2001).

5. Encapsulation of Polyiodide Species in Organic Salt Crystal Matrix

Bis(trimethylammonium)hexane diiodide is used to encapsulate iodine, leading to the formation of rare polyiodide species I(-)...I-I...I(-). This demonstrates a controlled method for forming specific polyiodide structures within an organic salt crystal matrix (Abate et al., 2010).

Safety And Hazards

The safety and hazards associated with these compounds can vary. It’s important to refer to the specific safety data sheet for the compound .

Future Directions

There are many potential future directions for research on these types of compounds. For example, iodine clocks, which involve the dynamic removal of iodine from chemical systems, have been suggested as an area for future research .

properties

IUPAC Name

(2-anilino-2-oxoethyl)-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.HI/c1-13(2,3)9-11(14)12-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPHDQUNJSJNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Phenylcarbamylmethyl)-trimethylammonium iodide

CAS RN

22913-17-3
Record name Ammonium, (phenylcarbamylmethyl)trimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022913173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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